Glycine, L-serylglycyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLKLXDFCSCNX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427221 | |
| Record name | Glycine, L-serylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2543-40-0 | |
| Record name | Glycine, L-serylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Derivatization Strategies of L Serylglycylglycine
Chemical Synthesis Approaches
The chemical synthesis of L-serylglycylglycine can be achieved through two principal strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Both methods rely on the stepwise formation of peptide bonds between the constituent amino acids.
Solid-Phase Peptide Synthesis (SPPS) of L-serylglycylglycine
Solid-phase peptide synthesis (SPPS) is a widely adopted method for peptide synthesis due to its efficiency and amenability to automation. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.
The synthesis of L-serylglycylglycine via SPPS commences with the attachment of the C-terminal amino acid, glycine (B1666218), to a suitable resin. The subsequent amino acids, glycine and then serine, are added in a stepwise manner. Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group from the resin-bound peptide and the coupling of the next Nα-protected amino acid.
Key Components in the SPPS of L-serylglycylglycine:
| Component | Description | Examples |
| Resin | The insoluble polymer support to which the peptide is anchored. The choice of resin depends on the desired C-terminal functionality (acid or amide). | Wang resin (for C-terminal acid), Rink amide resin (for C-terminal amide) |
| Protecting Groups | Temporary chemical modifications to prevent unwanted side reactions at the α-amino group and the reactive side chain of serine. | Fmoc (Nα-amino group), tBu (tert-butyl) or Trt (trityl) for the serine hydroxyl group. |
| Coupling Reagents | Reagents that facilitate the formation of the peptide bond by activating the carboxylic acid group of the incoming amino acid. | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole). |
| Deprotection Reagents | Reagents used to remove the temporary Nα-protecting group in each cycle. | 20% piperidine (B6355638) in dimethylformamide (DMF) for Fmoc group removal. |
| Cleavage Cocktail | A mixture of reagents used to cleave the completed peptide from the resin and remove the permanent side-chain protecting groups. | A common cocktail includes trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) to scavenge reactive cations. |
Solution-Phase Synthesis Routes
Solution-phase synthesis, also known as conventional peptide synthesis, involves the coupling of amino acids in a homogenous solution. While it can be more labor-intensive than SPPS, it is often preferred for large-scale synthesis and for the preparation of peptide fragments.
A documented synthesis of L-serylglycylglycine utilized a solution-phase approach. One method involved the reaction of N-carbobenzoxy-L-serine azide (B81097) with glycylglycine (B550881) ethyl ester. In an alternative route, N-carbobenzoxy-L-serylglycylglycine benzyl (B1604629) ester was synthesized and subsequently deprotected to yield the final tripeptide.
Condensation Reactions and Protecting Group Strategies in L-serylglycylglycine Synthesis
The formation of the peptide bond in L-serylglycylglycine synthesis is a condensation reaction, where the carboxyl group of one amino acid reacts with the amino group of another, with the elimination of a water molecule. To ensure the correct sequence and prevent unwanted side reactions, a robust protecting group strategy is essential.
Protecting Groups in L-serylglycylglycine Synthesis:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| α-Amino group | Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF |
| α-Amino group | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) |
| α-Amino group | Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/acetic acid) |
| Carboxyl group | Methyl or Ethyl ester | -OMe, -OEt | Saponification (e.g., NaOH) |
| Carboxyl group | Benzyl ester | -OBzl | Catalytic hydrogenation (H₂/Pd) |
| Serine hydroxyl group | tert-Butyl | tBu | Strong acid (e.g., TFA) |
| Serine hydroxyl group | Trityl | Trt | Mild acid |
The choice of protecting groups must be orthogonal, meaning that one type of protecting group can be removed without affecting the others, allowing for selective deprotection at different stages of the synthesis.
Stereoselective Synthesis and Chirality Control in L-serylglycylglycine Production
As L-serine is a chiral amino acid, maintaining its stereochemical integrity during synthesis is paramount to ensure the biological activity of the final peptide. The risk of racemization, particularly of the activated amino acid during the coupling step, must be minimized.
Strategies to control chirality include:
Use of appropriate coupling reagents: Reagents like HATU and HOBt are known to suppress racemization.
Controlled reaction conditions: Maintaining low temperatures during activation and coupling can reduce the rate of racemization.
Protecting group selection: The choice of Nα-protecting group can influence the degree of racemization. Urethane-based protecting groups like Fmoc and Boc are generally effective in preventing racemization.
Enzymatic and Biocatalytic Synthesis of L-serylglycylglycine
Enzymatic and biocatalytic methods offer a green and highly specific alternative to chemical synthesis. While the direct enzymatic synthesis of L-serylglycylglycine is not extensively documented, the synthesis of its constituent amino acids, L-serine and glycine, is well-established. The interconversion of serine and glycine is a key metabolic process catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This enzyme facilitates the reversible conversion of L-serine to glycine and a one-carbon unit. This enzymatic machinery could potentially be harnessed for the biocatalytic production of the tripeptide.
Derivatization for Functionalization and Conjugation of L-serylglycylglycine
Derivatization of L-serylglycylglycine involves the chemical modification of the peptide to introduce new functional groups or to conjugate it to other molecules, thereby altering its properties for specific applications.
A notable example is the synthesis of L-α-phosphatidyl-L-serylglycylglycine. In this derivatization, the free amino group of L-serylglycylglycine is coupled to a phosphatidic acid derivative, resulting in a phospholipid-peptide conjugate. Such molecules are of interest for their potential to mimic natural phosphatidyl peptides and for their applications in membrane biology and drug delivery.
Further functionalization can be achieved by targeting the N-terminal amine, the C-terminal carboxyl group, or the hydroxyl group of the serine residue. These modifications can be used to attach a variety of moieties, including:
Fluorophores or chromophores for labeling and imaging studies.
Polymers , such as polyethylene (B3416737) glycol (PEG), to improve solubility and pharmacokinetic properties.
Targeting ligands to direct the peptide to specific cells or tissues.
Drug molecules to create peptide-drug conjugates.
Phosphorylation and Phosphatidyl Peptide Synthesis Incorporating L-serylglycylglycinefordham.edufordham.eduresearchgate.net
The synthesis of phosphatidyl peptides incorporating the L-serylglycylglycine moiety represents a significant advancement in lipid and peptide chemistry, aiming to create compounds that mimic naturally occurring lipopeptides. These synthetic routes provide valuable reference compounds for the structural elucidation of natural products. fordham.edu A key strategy involves the phosphorylation of a diglyceride and subsequent coupling with a protected L-serylglycylglycine derivative. fordham.edu
A notable example is the synthesis of O-(distearoyl-L-α-glycerylphosphoryl)-L-serylglycylglycine. fordham.edufordham.edu This process begins with the phosphorylation of D-α,β-distearin. The phosphorylation is achieved using phenylphosphoryl dichloride in the presence of pyridine. This reaction yields distearoyl-L-α-glycerylphenylphosphoryl chloride. fordham.edu
This methodology allows for the creation of a phosphatidyl peptide with a defined stereochemistry, specifically an α-isomer with L-configuration at both asymmetric centers, which is believed to be the most likely configuration for such molecules if they were to occur in nature. fordham.edu
Table 1: Key Reactants and Intermediates in Phosphatidyl Peptide Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| D-α,β-distearin | Glyceride backbone |
| Phenylphosphoryl dichloride | Phosphorylating agent |
| Pyridine | Base catalyst in phosphorylation |
| N-carbobenzoxy-L-serylglycylglycine benzyl ester | Protected peptide moiety |
| Lutidine | Base catalyst in esterification |
Utilization of N-Carbobenzoxy and Benzyl Ester Intermediatesfordham.eduresearchgate.netelectronicsandbooks.com
The successful synthesis of L-serylglycylglycine and its derivatives heavily relies on the use of protecting groups to prevent unwanted side reactions during peptide bond formation and subsequent modifications. The N-carbobenzoxy (Cbz or Z) group for the N-terminus and the benzyl ester (OBn) for the C-terminus are crucial intermediates in these synthetic pathways. researchgate.net
N-carbobenzoxy-L-serylglycylglycine benzyl ester has been identified as a particularly suitable derivative for the synthesis of L-α-phosphatidyl L-serylglycylglycine. researchgate.net The synthesis of this key intermediate has been optimized to be more efficient. One simplified method involves the condensation of N-carbobenzoxy-L-serine with glycylglycine benzyl ester. This reaction is facilitated by the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. fordham.edufordham.edu
The use of N-benzyl groups, in general, has been explored as a strategy to minimize racemization during peptide coupling. While the primary focus in the synthesis of L-serylglycylglycine derivatives has been on the N-carbobenzoxy group, the underlying principle of protecting reactive sites remains the same. The benzyl-type protecting groups are advantageous because they can be removed under mild conditions, typically through catalytic hydrogenolysis over a palladium catalyst, which does not affect the peptide bonds.
The synthesis of L-serylglycylglycine itself can be achieved through the deprotection of these intermediates. The removal of both the N-carbobenzoxy and benzyl ester groups from N-carbobenzoxy-L-serylglycylglycine benzyl ester yields the free tripeptide. fordham.edu The resulting L-serylglycylglycine has been shown to be optically pure, with a specific rotation identical to that prepared by other methods. fordham.edu
Table 2: Protecting Groups and Coupling Agents
| Compound/Group | Type | Function |
|---|---|---|
| N-carbobenzoxy (Cbz) | N-terminal protecting group | Prevents unwanted reactions at the amino terminus |
| Benzyl ester (OBn) | C-terminal protecting group | Protects the carboxylic acid terminus |
| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling agent | Facilitates the formation of peptide bonds |
Advanced Analytical Methodologies for Characterization of L Serylglycylglycine
Spectroscopic Techniques for Structural Elucidation of L-serylglycylglycine
Spectroscopic methods are indispensable for determining the primary structure and three-dimensional conformation of peptides. NMR and MS provide complementary information, offering a comprehensive view of the molecule's atomic connectivity, spatial arrangement, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for investigating the structure and dynamics of peptides in solution. mdpi.comias.ac.in It provides data on the chemical environment of individual atoms, their connectivity, and their spatial proximities, which are essential for defining the peptide's conformational ensemble.
Application of 1D and 2D NMR Experiments
The complete assignment of proton (¹H) and carbon (¹³C) signals in L-serylglycylglycine is the foundational step for any detailed structural analysis. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of chemical environments present in the molecule. researchgate.netnih.gov However, due to signal overlap, especially in the ¹H spectrum, two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. youtube.com
1D NMR: The ¹H NMR spectrum displays signals for each chemically distinct proton, including those on the α-carbons (Hα), β-carbons (Hβ), and the amide (NH) groups. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons (C=O), α-carbons (Cα), and the β-carbon (Cβ) of the serine residue. hmdb.canih.gov
2D NMR:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comsdsu.edu For L-serylglycylglycine, COSY spectra would show cross-peaks connecting the NH proton to the Hα and the Hα to the Hβ protons within each residue, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comlibretexts.org An HSQC spectrum of L-serylglycylglycine would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon atom. sdsu.edu
The combination of these experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Serine (Ser¹) Cα | - | ~56.5 |
| Serine (Ser¹) Hα | ~3.95 | - |
| Serine (Ser¹) Cβ | - | ~62.0 |
| Serine (Ser¹) Hβ | ~3.85 | - |
| Serine (Ser¹) C=O | - | ~172.5 |
| Glycine (B1666218) (Gly²) Cα | - | ~43.5 |
| Glycine (Gly²) Hα | ~3.98 | - |
| Glycine (Gly²) C=O | - | ~173.0 |
| Glycine (Gly³) Cα | - | ~42.0 |
| Glycine (Gly³) Hα | ~3.75 | - |
| Glycine (Gly³) C=O | - | ~175.0 |
Note: The chemical shifts are typical estimated values for peptides in an aqueous solution and may vary based on experimental conditions such as pH and temperature.
Studies of Conformational Dynamics and Rotational Isomerism
Peptides in solution are not static structures but exist as an ensemble of interconverting conformations. The peptide (amide) bond has a partial double-bond character due to resonance, which restricts free rotation around the C-N bond. nanalysis.comazom.com This restriction leads to the possibility of cis and trans rotational isomers. For non-proline residues, the trans conformation is overwhelmingly favored energetically due to reduced steric clash between adjacent α-carbons. nih.gov However, the cis conformation can exist as a minor population.
NMR spectroscopy is an ideal tool to study these dynamic processes:
Temperature Dependence of Amide Proton Chemical Shifts: Amide protons involved in stable intramolecular hydrogen bonds show less variation in their chemical shift with changing temperature compared to those exposed to the solvent. This allows for the identification of hydrogen-bonded structures that stabilize specific conformations. ias.ac.in
Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), regardless of their bonding connectivity. Analyzing NOE patterns provides distance constraints that are crucial for building 3D models of the dominant solution conformation. nih.govnih.gov
Exchange Spectroscopy (EXSY): 2D EXSY experiments can detect chemical exchange between different conformational states, such as the interconversion of cis and trans isomers. This allows for the quantification of the populations of these isomers and the determination of the kinetics of their interconversion. nih.gov
For L-serylglycylglycine, these studies would reveal the degree of flexibility in the peptide backbone and the preferred orientation of the serine side chain.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. wikipedia.org When coupled with fragmentation techniques, it becomes a powerful tool for sequence determination. nationalmaglab.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass, as different combinations of atoms will have unique mass defects. nih.govthermofisher.com For L-serylglycylglycine (C₇H₁₃N₃O₅), HRMS can confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O₅ |
| Theoretical Monoisotopic Mass | 219.08042 Da |
| Theoretical [M+H]⁺ Ion | 220.08825 Da |
| Hypothetical Experimental [M+H]⁺ Ion | 220.08819 Da |
| Mass Accuracy (ppm) | -0.27 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a technique used to determine the sequence of amino acids in a peptide. wikipedia.org In an MS/MS experiment, the protonated peptide molecule (the precursor ion) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. ucdavis.edu
Peptides primarily fragment at the amide bonds along the backbone. Cleavage results in a series of characteristic fragment ions. If the charge is retained on the N-terminal fragment, it is called a b-ion . If the charge is retained on the C-terminal fragment, it is called a y-ion . sepscience.comnih.gov The mass difference between successive ions in a b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be read directly from the spectrum. ionsource.comsepscience.com
For L-serylglycylglycine (Ser-Gly-Gly), the expected fragmentation pattern would confirm the sequence.
| Ion Type | Sequence Fragment | Theoretical Monoisotopic Mass (m/z) |
|---|---|---|
| Precursor [M+H]⁺ | Ser-Gly-Gly | 220.0883 |
| b₁ | Ser | 88.0393 |
| b₂ | Ser-Gly | 145.0608 |
| y₁ | Gly | 76.0393 |
| y₂ | Gly-Gly | 133.0608 |
The detection of b₂ (m/z 145.0608) and y₂ (m/z 133.0608) ions, along with their corresponding b₁ and y₁ fragments, provides definitive evidence for the Ser-Gly-Gly sequence.
Coupled Techniques (e.g., LC-MS, UPLC-MS) for L-serylglycylglycine Detection in Complex Matrices
The analysis of L-serylglycylglycine in complex biological matrices such as plasma, urine, or cerebrospinal fluid presents significant challenges due to the presence of numerous interfering substances. youtube.com Coupled techniques, which combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, are the state-of-the-art solution for this purpose. rsc.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful tools for the quantitative analysis of organic molecules. rsc.orgnih.gov These methods involve introducing a sample into a liquid chromatograph for separation, followed by detection with a mass spectrometer. The mass spectrometer ionizes the separated components, sorts the ions based on their mass-to-charge ratio (m/z), and measures their abundance.
For a tripeptide like L-serylglycylglycine, reversed-phase chromatography is a commonly employed separation strategy. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the peptide on the column can be finely tuned by adjusting the gradient of organic solvent (like acetonitrile) and the pH of the aqueous phase. lcms.cz UPLC systems utilize columns with smaller particle sizes (sub-2 µm), which operate at higher pressures to provide faster analysis times, superior resolution, and increased sensitivity compared to traditional HPLC systems. nih.govwaters.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like peptides, as it minimizes fragmentation and keeps the molecule intact, generating protonated molecular ions [M+H]⁺. Tandem mass spectrometry (MS/MS) is then often used for quantification, providing an additional layer of specificity. nih.gov In a triple quadrupole mass spectrometer, the first quadrupole selects the precursor ion of L-serylglycylglycine, the second acts as a collision cell to fragment the ion, and the third selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even at very low concentrations in complex samples. nih.govnih.gov
The advantages of using LC-MS/MS or UPLC-MS/MS for L-serylglycylglycine analysis include:
High Sensitivity: Capable of detecting analytes at nanomolar or even lower concentrations. nih.gov
High Specificity: The use of MRM minimizes the impact of matrix interferences. nih.gov
Direct Detection: Often, no derivatization of the peptide is required, simplifying sample preparation. nih.gov
Quantitative Accuracy: Provides reliable and reproducible quantification over a wide dynamic range. nih.gov
| Parameter | Typical Condition |
|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 (e.g., ACQUITY UPLC BEH C18) waters.com |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min waters.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone of analytical chemistry, essential for both the separation of components in a mixture and the purification of specific compounds. For a polar tripeptide like L-serylglycylglycine, several chromatographic techniques are particularly effective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of peptides. sielc.com The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
For L-serylglycylglycine, which is a polar molecule, two main HPLC modes are applicable:
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide separation. It uses a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and retention of the peptide. Elution is typically achieved by gradually increasing the concentration of the organic solvent (gradient elution).
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds that are poorly retained in reversed-phase systems. It utilizes a polar stationary phase (e.g., silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of organic solvent and a small amount of water. researchgate.net Water acts as the strong solvent in the mobile phase, and a gradient is run by increasing the aqueous component.
The choice of detector is crucial in HPLC. A UV detector is commonly used, as the peptide bond absorbs UV light at low wavelengths (around 210-220 nm). For purification purposes, fractions of the eluent are collected as they exit the detector, allowing for the isolation of pure L-serylglycylglycine. springernature.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org The method is performed in a narrow-bore fused-silica capillary filled with an electrolyte solution. youtube.com CE offers extremely high separation efficiency, often exceeding that of HPLC, and requires only minute sample volumes. wikipedia.org
The fundamental principle of CE involves two types of movement:
Electrophoretic Flow: The movement of charged ions in the electric field. Cations move toward the cathode (negative electrode), and anions move toward the anode (positive electrode). The velocity of this movement is dependent on the ion's charge-to-size ratio.
Electroosmotic Flow (EOF): The bulk flow of the buffer solution within the capillary, typically directed towards the cathode. This flow is generated by the ionization of silanol (B1196071) groups on the inner surface of the fused-silica capillary. youtube.com
In a typical CE setup, the EOF is strong enough to carry all analytes (positive, neutral, and negative) toward the detector, which is usually positioned near the cathodic end. Cations move fastest as their electrophoretic movement is in the same direction as the EOF, followed by neutral species (moving with the EOF), and finally anions, whose electrophoretic movement opposes the EOF. youtube.com This allows for the separation of a wide range of molecules, including peptides like L-serylglycylglycine, based on subtle differences in their charge and size.
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
|---|---|---|
| Separation Principle | Differential partitioning between mobile and stationary phases | Differential migration in an electric field (charge-to-size ratio) |
| Efficiency (Theoretical Plates) | Good (typically 10,000 - 100,000) | Very High (typically 100,000 - 1,000,000) wikipedia.org |
| Sample Volume | Microliters (µL) | Nanoliters (nL) |
| Solvent Consumption | Relatively high | Very low |
| Primary Application | Quantitative analysis and purification springernature.com | High-resolution separation and analysis |
Other Relevant Analytical Approaches in L-serylglycylglycine Research
Beyond the mainstream techniques of LC-MS and CE, other analytical methods can be employed in the research of L-serylglycylglycine, particularly for screening or specific applications. Microbiological assays and enzyme immunoassays are examples of such approaches.
Microbiological Assays: These assays are based on the principle that the growth of a specific microorganism is either dependent on or inhibited by the analyte of interest. While more commonly used for vitamins or antibiotics, a similar principle could be designed if L-serylglycylglycine were found to be a critical growth factor or inhibitor for a particular bacterial strain. The extent of microbial growth would then be proportional to the concentration of the peptide.
Enzyme Immunoassays (EIA): These methods, including the well-known Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive techniques based on the principle of antibody-antigen recognition. To apply this to L-serylglycylglycine, a specific antibody that recognizes and binds to the tripeptide would need to be developed. The assay involves immobilizing either the antibody or the antigen on a solid surface and using an enzyme-linked antibody to generate a measurable signal (e.g., a color change) that corresponds to the amount of peptide present. While powerful for routine screening of many samples, the development of a specific antibody for a small molecule like a tripeptide can be a significant challenge.
These methods can serve as valuable screening tools, though they generally lack the quantitative precision and structural information provided by chromatographic and mass spectrometric techniques.
Computational and Structural Characterization of L Serylglycylglycine
Molecular Modeling and Simulation of L-serylglycylglycine
Molecular modeling and simulation techniques are indispensable for studying the behavior of peptides. researchgate.net These methods use the principles of physics and chemistry to create dynamic models of molecules, allowing researchers to observe their motion and energetics over time. For a small, flexible peptide like L-serylglycylglycine, these simulations can reveal the range of shapes it can adopt and the likelihood of each conformation.
The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. L-serylglycylglycine, with its multiple rotatable bonds, does not exist in a single, static shape but rather as a dynamic ensemble of interconverting conformations. mdpi.com Understanding this conformational landscape is crucial for deciphering its activity.
Molecular Dynamics (MD) simulation is a primary technique used to explore the conformational space of peptides. oup.comlongdom.org By simulating the atomic motions of the peptide in a virtual environment (often explicit water to mimic physiological conditions), MD can map out the energetically favorable conformations. longdom.orglongdom.org The analysis of these simulations often involves examining the distribution of dihedral angles (φ and ψ) of the peptide backbone, which can be visualized in a Ramachandran plot to identify preferred secondary structure motifs like β-turns or extended strands. longdom.org
Advanced simulation techniques and analysis methods, such as clustering algorithms, are used to group the vast number of snapshots from an MD trajectory into distinct conformational states. nih.gov This allows for the identification of the most populated and thus most stable conformations of L-serylglycylglycine in solution. These studies provide a detailed picture of the peptide's intrinsic flexibility and conformational preferences, which are the starting point for understanding its interactions with other molecules. mdpi.comnih.gov
| Technique | Purpose in Studying L-serylglycylglycine | Key Insights |
| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior and motion of the peptide at the atomic level. longdom.orglongdom.org | Provides a dynamic picture of the peptide's flexibility and conformational changes over time. |
| Ramachandran Plot Analysis | To visualize the sterically allowed regions for backbone dihedral angles (φ and ψ) of the serine and glycine (B1666218) residues. longdom.org | Helps identify the probability of the peptide adopting specific secondary structures (e.g., beta-turns, extended chains). |
| Conformational Clustering | To group similar structures from a simulation trajectory into representative conformational states. nih.gov | Identifies the most stable and frequently occurring shapes of the peptide in solution. |
The accuracy of molecular simulations is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. It calculates the forces between atoms, governing their movement and interactions during a simulation. mdpi.com For peptides like L-serylglycylglycine, the force field must accurately represent bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals and electrostatic interactions).
Several classical force fields are commonly used for biomolecular simulations, including AMBER, CHARMM, GROMOS, and OPLS. nih.govnih.gov The development of these force fields involves parameterizing them against a vast amount of experimental data and high-level quantum mechanical calculations for small model compounds that represent the building blocks of proteins, such as individual amino acids and dipeptides. nih.gov
For a specific system like L-serylglycylglycine, validation of the chosen force field is a critical step. This may involve comparing simulation results with experimental data, such as NMR-derived coupling constants, to ensure the force field accurately reproduces the peptide's known conformational preferences. nih.gov Researchers may also develop residue-specific force fields (RSFFs) that fine-tune parameters for different amino acid residues to improve the accuracy of conformational energy surfaces, particularly for predicting the behavior of short peptides in aqueous solutions. amazonaws.com
| Force Field Family | Typical Application Area | Key Feature |
| AMBER (Assisted Model Building with Energy Refinement) | Proteins and Nucleic Acids nih.gov | Widely used with extensive parameterization for standard biomolecules. |
| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Proteins, Lipids, Nucleic Acids nih.gov | Highly versatile with a strong emphasis on polarizable models (e.g., Drude oscillator). nih.gov |
| GROMOS (GROningen MOlecular Simulation) | Biomolecular Systems nih.gov | Known for its united-atom representation, which can increase computational efficiency. |
| OPLS (Optimized Potentials for Liquid Simulations) | Proteins and Organic Liquids nih.gov | Developed to accurately reproduce properties of liquids and solvated biomolecules. |
Predictive Modeling of Biomolecular Interactions Involving L-serylglycylglycine
Beyond its intrinsic properties, a key area of interest is how L-serylglycylglycine interacts with larger biological molecules, such as proteins. Predictive modeling can forecast the structure of these interactions, providing hypotheses that can guide experimental work.
Protein-peptide docking is a computational technique used to predict the binding pose of a peptide within the binding site of a protein receptor. americanpeptidesociety.orgnih.gov This method is crucial for understanding the structural basis of molecular recognition and for designing peptide-based therapeutics. nih.gov The process involves sampling a vast number of possible orientations and conformations of the peptide relative to the protein and then using a scoring function to rank these poses, with the lowest-energy poses representing the most likely binding modes. americanpeptidesociety.org
A significant challenge in docking flexible peptides like L-serylglycylglycine is accounting for the conformational changes that can occur upon binding. nih.gov Docking algorithms are broadly categorized as rigid-body (treating both molecules as fixed), semi-flexible (allowing peptide flexibility), or fully flexible (allowing flexibility in both the peptide and the protein side chains in the binding pocket). americanpeptidesociety.orgmdpi.com For a small, flexible tripeptide, flexible docking approaches are essential for achieving accurate predictions. nih.gov The results of a docking simulation can provide a detailed 3D model of the L-serylglycylglycine-protein complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the binding. researchgate.net
Docking provides a static snapshot of a potential interaction, but simulations can also offer insights into the dynamic mechanism of binding. The process by which a ligand like L-serylglycylglycine finds and binds to its target is central to its biological function. nih.gov Two classical models describe binding mechanisms: the "lock-and-key" model, where a rigid ligand fits into a pre-shaped receptor site, and the "induced fit" model, where the binding of the ligand induces a conformational change in the receptor. slu.edu
Computational methods, particularly molecular dynamics simulations of the binding process, can help distinguish between these and other, more complex mechanisms like conformational selection. slu.edu By simulating the entire binding event, researchers can analyze the pathway of interaction, the role of solvent molecules, and the energetic changes that occur as the peptide approaches and settles into the binding site. nih.govnih.gov This provides a mechanistic understanding that is critical for explaining binding affinity and specificity.
Structural Bioinformatics and Database Analysis for Peptide Design
The design of new peptides with specific functions relies heavily on the wealth of structural information available in public databases. Structural bioinformatics provides the tools to search, analyze, and leverage this data.
Databases such as the Protein Data Bank (PDB) are the primary repositories for experimentally determined 3D structures of proteins and their complexes with peptides. hust.edu.cn Specialized databases have been curated from the PDB to focus specifically on peptide-protein interactions. PepBDB, for instance, is a comprehensive database of biological peptide-protein complex structures, providing cleaned structures and detailed information about the binding interfaces. hust.edu.cnoup.comnih.gov Other databases like PepBank and various resources for antimicrobial or therapeutic peptides also serve as valuable repositories. metwarebio.comresearchgate.net
By analyzing the structures within these databases, researchers can identify common binding motifs, understand the structural requirements for a peptide to bind to a particular protein family, and extract fragments that can be used as scaffolds for designing novel peptides. For example, one could search for all instances where a serine or glycine residue is involved in a critical hydrogen bond at a protein interface. This knowledge, derived from vast datasets, provides a powerful platform for the rational design of new molecules based on the L-serylglycylglycine sequence, potentially modifying it to enhance binding affinity or specificity for a target protein.
| Database Name | Content Focus | Utility in Peptide Design |
| Protein Data Bank (PDB) | General repository for 3D structures of biological macromolecules. hust.edu.cn | Primary source of peptide-protein complex structures. |
| PepBDB | Curated database of biological peptide-protein interaction structures from the PDB. oup.comnih.gov | Facilitates systematic analysis of binding interfaces and preferred conformations. |
| PepBank | A database of peptides based on sequence text mining and public data sources. metwarebio.com | Provides a broad collection of peptide sequences and associated information. |
| SATPdb (Structurally Annotated Therapeutic Peptides) | Database of structurally annotated therapeutic peptides. researchgate.net | Useful for designing new therapeutic peptides by learning from existing ones. |
Applications in Peptide Chemistry and Bioengineering
Design and Synthesis of Peptide Libraries Incorporating the L-serylglycyl- Motif
Peptide libraries, large collections of diverse peptide sequences, are powerful tools for identifying novel bioactive molecules. nih.govgenscript.comproteogenix.science The L-serylglycyl- motif can be systematically integrated into these libraries to explore its influence on biological activity and binding affinity. The synthesis of such libraries is often achieved through combinatorial methods, such as the "split-and-mix" approach, where each bead in a resin carries a unique peptide sequence. nih.gov By incorporating the L-serylglycyl- core, researchers can generate millions of variants where the amino acids flanking this motif are systematically altered, allowing for a thorough investigation of structure-activity relationships.
These libraries are designed based on several strategies to answer specific research questions. proteogenix.science For instance, an overlapping peptide library could be designed to scan a known protein sequence, with each peptide in the library containing the L-serylglycyl- motif to determine its importance within a larger epitope. proteogenix.science Similarly, a positional scanning library could be created to determine the optimal amino acids at positions surrounding the fixed L-serylglycyl- core to maximize binding to a specific target. proteogenix.science
Table 1: Strategies for Designing Peptide Libraries
| Library Type | Design Principle | Application with L-serylglycyl- Motif |
| Overlapping | Peptides consist of sequential, overlapping fragments of a longer protein sequence. proteogenix.science | Identifying the precise location and context of an L-serylglycyl- containing epitope. |
| Positional Scanning | A specific position in the peptide is systematically substituted with various amino acids, while other positions are kept constant or varied. proteogenix.science | Determining the most favorable amino acids surrounding the L-serylglycyl- core for target binding. |
| Alanine Scanning | Each amino acid in a known peptide sequence is systematically replaced with alanine. proteogenix.science | Assessing the contribution of the serine or glycine (B1666218) residues within the motif to the peptide's overall activity. |
| Random | Peptides are generated with random amino acids at various positions, often flanking a conserved motif. proteogenix.science | Discovering entirely new peptide sequences containing the L-serylglycyl- motif with novel functions. |
Epitope mapping is a critical process in immunology and vaccine development for identifying the specific sites on an antigen that are recognized by antibodies or T-cell receptors. genscript.comnih.gov Peptide libraries incorporating the L-serylglycyl- motif are instrumental in this process, particularly when this sequence is hypothesized to be part of a B-cell epitope. By synthesizing a series of overlapping peptides that span a target protein region and contain the L-serylglycyl- sequence, researchers can screen them against patient sera to pinpoint the exact binding sequence recognized by circulating antibodies. genscript.comnih.gov This approach allows for the high-resolution identification of linear epitopes and is crucial for developing diagnostic tools and subunit vaccines. For instance, if an antibody binds strongly to a peptide fragment containing L-serylglycyl-, it indicates this motif is a key component of the epitope.
The discovery of new ligands for biological targets, such as G protein-coupled receptors (GPCRs) or enzymes, is a cornerstone of drug development. nih.gov High-throughput screening (HTS) of large, diverse peptide libraries is a widely used strategy for this purpose. nih.govthermofisher.comresearchgate.net Libraries can be constructed with the L-serylglycyl- motif as a central scaffold, while surrounding positions are randomized to create vast chemical diversity. These libraries are then screened against the target of interest using various assay formats, such as fluorescence polarization or cell-based reporter assays, to identify "hits"—peptides that bind to the target with high affinity. researchgate.net
This methodology allows for the rapid identification of novel peptide-based drug leads from millions of compounds. nih.gov Once a hit containing the L-serylglycyl- motif is identified, its sequence provides a starting point for further optimization.
Once a lead peptide is discovered, the next step is often to optimize its properties, such as binding affinity, stability, and specificity. nih.gov Peptide libraries play a crucial role in this optimization process. Starting with a lead sequence containing the L-serylglycyl- motif, new libraries can be generated where amino acids around this core are systematically mutated. nih.gov For example, a scrambled library could be created by permuting the amino acids of the initial hit sequence to explore alternative arrangements that may offer improved activity. proteogenix.science
Computational approaches can also guide this process. Protocols like mPARCE use an iterative computational evolution algorithm to suggest single-point mutations, including the incorporation of non-natural amino acids, to enhance binding affinity. nih.gov A structure-based approach allows for the targeted modification of the peptide, potentially improving its interaction with a protein target while preserving the essential L-serylglycyl- core. nih.gov
Role in Synthetic Analogs and Peptidomimetics Research
While peptides are excellent candidates for therapeutics due to their high specificity, they often suffer from poor stability and rapid degradation in vivo. nih.gov To overcome these limitations, researchers develop synthetic analogs and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties.
The L-serylglycyl- sequence can serve as the basis for designing such analogs. For example, research on the peptide L-prolyl-L-leucyl-glycinamide (PLG) demonstrated that a peptidomimetic analog, PAOPA, showed significantly enhanced potency in modulating dopamine receptor sensitivity. nih.gov This illustrates a common strategy where the fundamental structure of a bioactive peptide is modified to create a more robust or active molecule. Similarly, the peptide backbone of an L-serylglycyl- containing peptide could be altered, or the L-serine could be replaced with a non-natural amino acid to increase resistance to proteolysis while maintaining the side-chain functionality required for biological activity.
Self-Assembly and Nanostructure Design Involving Peptide Motifs
Short peptides can act as powerful building blocks for the bottom-up fabrication of novel nanomaterials. nih.gov These peptides can self-assemble in solution to form a variety of ordered nanostructures, including nanofibers, nanotubes, and hydrogels, which have applications in tissue engineering and drug delivery. nih.govnih.gov The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov
Chirality, or the "handedness" of amino acids, plays a profound role in the structure and function of self-assembling peptides. frontiersin.orgnih.gov Nature predominantly uses L-amino acids. However, strategically introducing D-amino acids into an L-peptide sequence—creating a heterochiral peptide—can dramatically alter its self-assembly properties. unityfvg.itresearchgate.net
Introducing a D-amino acid can disrupt or induce specific secondary structures. frontiersin.orgnih.gov For example, substituting an L-amino acid with its D-enantiomer can break an α-helix or, conversely, promote the formation of a β-sheet structure that facilitates self-assembly into a hydrogel, even in short peptides that would not assemble as homochiral (all-L) sequences. frontiersin.orgnih.govunits.it
In the context of the L-serylglycyl- motif, changing the L-serine to a D-serine would create a heterochiral D-Seryl-glycyl- sequence. This single stereochemical change could have significant consequences:
It could induce a turn or kink in the peptide backbone, fundamentally altering its conformation. frontiersin.orgnih.gov
It could enable the formation of an amphiphilic structure where hydrophobic side chains are displayed on one side of the peptide and the hydrophilic backbone on the other, promoting assembly into β-sheets and subsequent hydrogelation. units.it
The resulting nanostructures may exhibit different properties. For example, nanofibers formed from L-peptides have been shown to enhance cell adhesion and proliferation, while the corresponding right-handed nanofibers from D-peptides had the opposite effect. frontiersin.orgnih.gov
Table 2: Impact of Chirality on Peptide Self-Assembly
| Feature | Homochiral Peptides (All L- or All D-) | Heterochiral Peptides (Mix of L- and D-) |
| Conformation | Tend to form canonical secondary structures like α-helices or may remain disordered. frontiersin.orgnih.gov | Introduction of D-amino acids can induce kinks or turns, often favoring β-sheet formation. frontiersin.orgunits.it |
| Self-Assembly | Assembly is dependent on the specific sequence; many short homochiral peptides do not self-assemble. unityfvg.itresearchgate.net | Often show enhanced self-assembly capabilities, forming structures like hydrogels where homochiral analogs do not. unityfvg.itresearchgate.net |
| Nanostructure | Can form structures like left-handed helical nanofibers (from L-peptides). frontiersin.orgnih.gov | Can form structures with opposite handedness (e.g., right-handed helices) or different morphologies entirely. frontiersin.orgnih.gov |
| Biological Function | L-peptides are susceptible to natural proteases. Assemblies can show specific cellular interactions. nih.gov | D-amino acids confer resistance to proteolysis. Assemblies can have altered or even opposite effects on cell behavior compared to L-analogs. frontiersin.orgnih.gov |
This strategic use of chirality provides a sophisticated tool for designing peptide-based nanomaterials with precisely controlled properties and functions.
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data in Peptide Research
The era of "omics" has revolutionized our understanding of complex biological systems. nih.govresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—provides a holistic view of molecular and cellular processes. nih.govnih.gov For a peptide like L-serylglycylglycine, a multi-omics approach could unveil its currently unknown roles and mechanisms of action.
Future research could focus on identifying the metabolic pathways in which L-serylglycylglycine is involved. By analyzing metabolomic data, researchers could pinpoint the endogenous presence and fluctuations of this tripeptide in various tissues and biofluids under different physiological and pathological conditions. This could be correlated with proteomic data to identify proteins that may bind to, transport, or be modified by L-serylglycylglycine. Furthermore, transcriptomic and genomic data could reveal the genes and regulatory networks that are influenced by the presence of this tripeptide, potentially uncovering novel signaling pathways.
Several platforms and methodologies are now available for the seamless integration and analysis of such complex datasets, which could be leveraged for future studies on L-serylglycylglycine. repec.org
Table 1: Potential Multi-Omics Approaches for L-serylglycylglycine Research
| Omics Layer | Potential Research Question | Expected Outcome |
| Metabolomics | What is the endogenous concentration of L-serylglycylglycine in different biological samples? | Identification of tissues or conditions where the tripeptide is abundant, suggesting a functional role. |
| Proteomics | Are there specific proteins that interact with L-serylglycylglycine? | Discovery of potential receptors, enzymes, or transporters for the tripeptide. |
| Transcriptomics | Does L-serylglycylglycine influence gene expression patterns? | Uncovering cellular pathways and biological processes modulated by the tripeptide. |
| Genomics | Are there genetic variations associated with altered levels of L-serylglycylglycine? | Linking genetic predispositions to the tripeptide's metabolism and potential functions. |
Development of Novel Synthetic Strategies for Complex Tripeptides
The chemical synthesis of peptides is a cornerstone of peptide research, enabling the production of these molecules for experimental and therapeutic purposes. While the synthesis of a simple tripeptide like L-serylglycylglycine may seem straightforward, the development of efficient and scalable synthetic strategies remains a key area of research.
A synthesis of the previously unreported L-serylglycylglycine has been described using two different methods. researchgate.net One notable application of this synthesis is the creation of N-carbobenzoxy L-serylglycylglycine benzyl (B1604629) ester, which serves as a crucial intermediate in the preparation of L-α-phosphatidyl L-serylglycylglycine. researchgate.net This highlights the importance of synthetic chemistry in generating derivatives of L-serylglycylglycine for further biological investigation.
Future advancements in this area could focus on solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) methodologies to improve yield, purity, and cost-effectiveness. The development of novel protecting groups and coupling reagents tailored for sequences containing serine, which has a reactive hydroxyl group, could further enhance the efficiency of L-serylglycylglycine synthesis. Moreover, enzymatic and chemo-enzymatic strategies are emerging as greener and more selective alternatives to traditional chemical synthesis. nih.gov
Advancements in Computational Prediction and De Novo Design of L-serylglycylglycine Derivatives
Computational tools have become indispensable in modern drug discovery and materials science. nih.gov For L-serylglycylglycine, computational approaches can be employed to predict its three-dimensional structure, conformational dynamics, and potential interactions with biological targets. nih.govpreprints.org Molecular docking and molecular dynamics simulations could screen virtual libraries of proteins to identify potential receptors or enzymes that recognize this tripeptide.
Beyond prediction, the field of de novo peptide design offers the exciting possibility of creating novel peptides with tailored properties. arxiv.org Starting from the L-serylglycylglycine backbone, computational algorithms could be used to design derivatives with enhanced stability, binding affinity, or specific biological activities. For instance, modifications to the amino acid sequence or the incorporation of non-natural amino acids could be explored to create potent and selective modulators of biological processes. The integration of machine learning and artificial intelligence into these design platforms is poised to accelerate the discovery of novel peptide-based therapeutics. youtube.com
Table 2: Computational Approaches for L-serylglycylglycine Research
| Computational Method | Application to L-serylglycylglycine | Potential Outcome |
| Molecular Docking | Screening for potential protein binding partners. | Identification of putative receptors or enzymes. |
| Molecular Dynamics | Simulating the conformational flexibility of the tripeptide. | Understanding its structural behavior in solution. |
| De Novo Design | Creating novel peptide sequences based on the L-serylglycylglycine scaffold. | Generation of derivatives with improved or novel functions. |
| Machine Learning | Predicting biological activity based on peptide structure. | Accelerating the discovery of bioactive derivatives. |
Exploration of Unconventional Biological Roles and Applications in Model Systems
While the conventional roles of peptides are often associated with hormonal or neurotransmitter activities, there is a growing appreciation for their unconventional functions. Future research on L-serylglycylglycine should explore its potential involvement in processes such as post-translational modifications, as a precursor to other bioactive molecules, or its role in the gut microbiome. For instance, the glycine (B1666218) cleavage system is a key metabolic pathway that could be investigated in relation to L-serylglycylglycine metabolism. researchgate.netdbcls.jp
The investigation of L-serylglycylglycine in various model systems, from cell cultures to animal models, will be crucial in elucidating its physiological relevance. In vitro studies could assess its effects on cell proliferation, differentiation, and signaling in different cell types. In vivo studies in organisms such as zebrafish or mice could then be used to understand its systemic effects and potential therapeutic applications. The discovery of formylglycine as a catalytically essential residue in certain enzymes, generated through post-translational modification, opens up the possibility that L-serylglycylglycine or its derivatives could play similar unique roles in biological catalysis. researchgate.net
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D - HSQC or NOESY experiments to map intramolecular interactions and confirm peptide bond geometry .
- Mass Spectrometry (MS) : Employ high-resolution tandem MS (e.g., Q-TOF) with collision-induced dissociation (CID) to validate molecular weight and fragmentation patterns .
- Circular Dichroism (CD) : Analyze secondary structure stability under varying pH and temperature conditions (e.g., 20–80°C, pH 2.5–7.4) .
Q. Methodological Answer :
- Frontal Analysis with Linear Regression : Fit experimental adsorption isotherms (e.g., glycine vs. ammonium chloride) to linear models at 50–60°C to identify temperature-dependent deviations .
- Error Source Identification : Compare batch vs. continuous flow systems; assess buffer ionic strength interference (e.g., glycine’s zwitterionic nature alters stationary phase interactions) .
- Multi-Component Kinetic Modeling : Use Langmuir-Freundlich equations to account for competitive binding with ammonium ions .
Q. Example Data Conflict :
- Observed: Glycine adsorption decreased by 12% at 60°C vs. 50°C in ammonium-rich buffers.
- Resolution: Adjust for ammonium’s exothermic adsorption, which dominates at higher temperatures .
Basic Research Question: What protocols optimize sample preparation for Glycine, L-serylglycyl- in plant uptake studies?
Q. Methodological Answer :
- Extraction : Use 80% methanol/water (v/v) with 0.1% formic acid for tissue homogenization, followed by centrifugation (15,000 ×g, 10 min) .
- Purification : Solid-phase extraction (C18 columns) to remove pigments and lipids. Validate recovery rates via spiked glycine controls (≥95% recovery) .
Advanced Research Question: How do enzymatic modifications of Glycine, L-serylglycyl- affect its metabolic flux in nitrogen assimilation pathways?
Q. Methodological Answer :
- Isotopic Tracer Studies : Apply -labeled glycine in hydroponic systems; track incorporation into purine bases via LC-MS/MS .
- Enzyme Knockout Models : Use CRISPR/Cas9-edited Arabidopsis lines to silence glycine decarboxylase (GDC) and measure photorespiration intermediates .
- Kinetic Modeling : Derive and for glycine transaminase using Michaelis-Menten plots under varying O/CO ratios .
Q. Key Finding :
- Glycine, L-serylglycyl- acts as a rate-limiting substrate in photorespiration when GDC activity is suppressed, leading to 3× accumulation of glyoxylate .
Basic Research Question: What experimental designs minimize degradation of Glycine, L-serylglycyl- during long-term stability studies?
Q. Methodological Answer :
- Storage Conditions : Lyophilized samples stored at -80°C in argon-filled vials show <5% degradation over 12 months .
- Buffer Selection : Use 30 mM glycine-HCl (pH 3.0) to prevent racemization; avoid phosphate buffers (catalyze peptide bond hydrolysis) .
Advanced Research Question: How can computational modeling predict the interaction between Glycine, L-serylglycyl- and metal ions in catalytic systems?
Q. Methodological Answer :
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
